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2-Methylpyrazine

Flavor Chemistry Sensory Science Odor Activity Value

Using incorrect alkylpyrazine analogs leads to inefficient synthesis and inconsistent flavor. 2-Methylpyrazine provides the precise solution: • Direct pyrazinamide intermediate-avoids demethylation steps required by 2,5-Dimethylpyrazine, lowering process cost. • Authentic nutty-cocoa aroma with low 60 µg/L odor threshold enables precise, low-dose flavoring. • High water solubility (80,380 mg/L) and Log P 0.49 ensure robust partitioning across aqueous and fat matrices without turbidity.

Molecular Formula C13H9ClN2O
Molecular Weight 0
CAS No. 10-98-0
Cat. No. B1173153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrazine
CAS10-98-0
Molecular FormulaC13H9ClN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000 mg/mL at 20 °C, soluble in water and oils, miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrazine Procurement Overview


2-Methylpyrazine (CAS 109-08-0) is a foundational alkylpyrazine [1], a class of nitrogen-containing heterocycles characterized by a pyrazine ring with a methyl substitution. It is a colorless to pale yellow liquid [2] with a characteristic nutty, roasted, and cocoa-like aroma [3], and is naturally formed during the cooking of foods via Maillard reactions [1]. It serves as a primary building block in the flavor and fragrance industry and as a key intermediate in pharmaceutical synthesis .

1 Flavor building block – methyl-substituted pyrazine for nutty/cocoa profile creation
2 Pharmaceutical intermediate – reported direct precursor for pyrazinamide synthesis
3 High-water-solubility aroma – supports aqueous-phase flavor delivery at low usage levels

2-Methylpyrazine Substitution Risks


The alkylpyrazine family exhibits a wide spectrum of sensory and physical properties that are highly dependent on the specific substitution pattern on the pyrazine ring [1]. Simple substitution with a different analog, such as 2,5-Dimethylpyrazine or 2-Ethylpyrazine, is not a valid procurement strategy without risking significant changes in product performance. Critical parameters, including odor threshold, log P (which dictates solubility and matrix partitioning), and synthetic utility, differ by orders of magnitude among structurally similar compounds [2]. The following quantitative evidence underscores why 2-Methylpyrazine must be selected based on its unique, verifiable characteristics.

Alkyl substitution pattern matters. Changing to 2,5- or 2,6-dimethyl analogs shifts log P and odor threshold, altering aqueous/lipid partitioning and sensory impact.
Sensory profile is substitution-specific. 2-Ethylpyrazine introduces meaty, coffee notes, diverging from the clean cocoa-roasted character of 2-Methylpyrazine.
Synthetic route efficiency differs. 2,5-Dimethylpyrazine requires an additional demethylation step to reach pyrazinamide; 2-Methylpyrazine provides a more direct pathway.

2-Methylpyrazine Selection Evidence


Odor Threshold Potency Advantage

2-Methylpyrazine has a significantly lower odor threshold in water compared to its structural isomer, 2,6-Dimethylpyrazine [1]. This means it can be detected and perceived at much lower concentrations, making it a more efficient flavoring agent.

Odor threshold
Head-to-head
2‑Methylpyrazine: 60 µg/L
2,6‑Dimethylpyrazine: 9,000 µg/L
150‑fold lower threshold
Reported sensory potency advantage in water; supports lower usage levels for equivalent impact.
Data from Leffingwell & Associates odor thresholds; formulation efficiency context.
Flavor Chemistry Sensory Science Odor Activity Value

Hydrophilicity Advantage

The Log P (octanol-water partition coefficient) value for 2-Methylpyrazine is 0.49 [1]. This is more than two times lower than that of 2,5-Dimethylpyrazine, which has a Log P of 1.03 [1]. This indicates that 2-Methylpyrazine is more hydrophilic (water-loving).

Hydrophilicity (Log P)
Head-to-head
2‑Methylpyrazine: Log P 0.49
2,5‑Dimethylpyrazine: Log P 1.03
2.1‑fold more hydrophilic
Higher water affinity influences flavor release in aqueous food matrices; may support clear beverage applications.
Calculated Log P values; partitioning behavior requires matrix-specific validation.
Flavor Chemistry Food Matrix Science Partitioning

Sensory Profile Differentiation

2-Methylpyrazine is consistently described with sensory notes of 'nutty, cocoa, roasteda' [1]. In contrast, 2-Ethylpyrazine, while also nutty, has an odor threshold that is 66-366x higher (6,000–22,000 µg/L) and is described with additional notes of 'peanut, coffee, meaty' [1]. The sensory character of 2-Methylpyrazine is distinct, providing a cleaner, more cocoa-forward note.

Sensory profile
Head-to-head
2‑Methylpyrazine: nutty, cocoa, roasted
2‑Ethylpyrazine: nutty, peanut, coffee, meaty
Threshold 66–366× lower
Distinct aroma fingerprint; substitution can fundamentally alter target flavor profile.
Descriptor comparison from published sources; sensory outcome is application-dependent.
Flavor Chemistry Sensory Science Aroma Profiling

Pyrazinamide Precursor Advantage

2-Methylpyrazine is a direct and well-established intermediate for the synthesis of pyrazinamide, a first-line anti-tuberculosis drug . This is achieved through a chlorination and subsequent amidation reaction . While 2,5-Dimethylpyrazine can also be used, its synthesis of pyrazinamide often involves a demethylation step to first form 2-Methylpyrazine, making it a less direct and potentially less efficient route [1].

Pyrazinamide synthesis
Cross-study
2‑Methylpyrazine: direct chlorination/amidation
2,5‑Dimethylpyrazine: requires demethylation step
Reported shorter synthetic route to pyrazinamide; may improve process efficiency and yield.
Literature-based pathway comparison; actual efficiency depends on reaction conditions.
Medicinal Chemistry Pharmaceutical Synthesis Anti-tubercular Agents

2-Methylpyrazine High-Value Applications


Low-Calorie Clear Beverage Formulation

Due to its high water solubility (80380 mg/L [1]) and low odor threshold (60 µg/L [2]), 2-Methylpyrazine is an optimal choice for creating clear, low-calorie beverages and flavored waters. Its potency allows for effective flavoring at very low concentrations, minimizing potential off-tastes or clarity issues associated with higher usage levels of less potent or less soluble analogs like 2,6-Dimethylpyrazine.

Cocoa & Roasted Nut Flavor Profiles

For applications demanding a clean, authentic cocoa and roasted nut aroma, 2-Methylpyrazine is the superior choice. Its sensory profile is characterized specifically as 'nutty, cocoa, roasted' [2]. In contrast, using a substitute like 2-Ethylpyrazine would introduce unwanted 'meaty' and 'coffee' notes [2], fundamentally altering the target flavor profile. Procurement should be driven by the exact sensory target.

Efficient Pyrazinamide Synthesis

In pharmaceutical manufacturing, 2-Methylpyrazine is the preferred intermediate for the synthesis of pyrazinamide . Its direct conversion pathway offers a more streamlined and potentially higher-yielding process compared to routes that use alternative alkylpyrazines like 2,5-Dimethylpyrazine, which require an additional, less efficient demethylation step [3]. This translates to a more cost-effective and scalable industrial process.

High-Fat Food Flavoring

While more hydrophilic than some analogs, 2-Methylpyrazine's Log P of 0.49 [2] still allows for effective partitioning into fatty phases. Its moderate lipophilicity makes it well-suited for flavoring baked goods, confectionery, and snacks where controlled release from a fat matrix is desired, providing a balanced and sustained roasted aroma during consumption. Its potency ensures the flavor is not lost during high-temperature processing.

Application
Selection Property
Validation Focus
Clear low-calorie beverages
High water solubility and low odor threshold context
Sensory impact at minimal usage; clarity and taste neutrality in aqueous matrix
Cocoa & roasted nut flavor profiles
Reported clean cocoa, nutty, roasted aroma character
Sensory-target fidelity; absence of off-notes (meaty, coffee) in final product
Pyrazinamide pharmaceutical synthesis
Direct synthetic pathway without extra demethylation
Process step reduction; yield and cost benchmarking against alternative routes
High-fat baked goods & snacks
Moderate lipophilicity (Log P context)
Controlled aroma release from fat phase; thermal stability during processing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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